molecular formula C11H14N2O2 B2412133 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2202367-71-1

3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2412133
CAS No.: 2202367-71-1
M. Wt: 206.245
InChI Key: GXYRSXDAMQBBCE-UHFFFAOYSA-N
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Description

3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a cyclopentene moiety and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of cyclopent-3-en-1-ylmethanol with 1-methyl-1,2-dihydropyrazin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyclopentene ring, using reagents such as sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular pathways involved may include the inhibition of neurotransmitter breakdown, leading to increased levels of neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    1,2-Disubstituted Cyclopentane Derivatives: These compounds share a similar cyclopentane core and exhibit similar biological activities.

    Isoxazole Derivatives: These compounds have a five-membered ring with one oxygen and one nitrogen atom, and they also show a wide range of biological activities.

Uniqueness

3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core with a cyclopentene moiety and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13-7-6-12-10(11(13)14)15-8-9-4-2-3-5-9/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRSXDAMQBBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OCC2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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